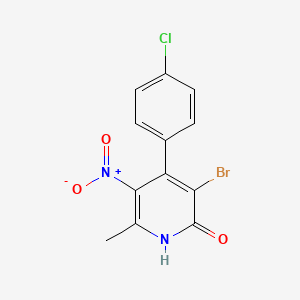![molecular formula C21H33B3O6Si3 B11783588 Boroxin, tris[4-(trimethylsilyl)-3-furanyl]- CAS No. 148367-34-4](/img/structure/B11783588.png)
Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound with a unique structure that incorporates furan and trimethylsilyl groups
Métodos De Preparación
The synthesis of 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with 4-(trimethylsilyl)furan in the presence of a suitable base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is being explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and ceramics, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves its ability to interact with various molecular targets. The furan rings and trimethylsilyl groups can participate in π-π interactions and hydrogen bonding, respectively, which can influence the compound’s reactivity and stability. The boron atoms can form stable complexes with other molecules, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar compounds to 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane include:
2,4,6-Tris(4-(trimethylsilyl)phenyl)-1,3,5,2,4,6-trioxatriborinane: This compound has phenyl groups instead of furan rings, which can affect its reactivity and applications.
2,4,6-Tris(4-(trimethylsilyl)pyridyl)-1,3,5,2,4,6-trioxatriborinane: The presence of pyridyl groups can enhance the compound’s ability to form coordination complexes with metals.
2,4,6-Tris(4-(trimethylsilyl)thienyl)-1,3,5,2,4,6-trioxatriborinane: The thienyl groups can provide different electronic properties compared to furan rings.
The uniqueness of 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane lies in its combination of furan and trimethylsilyl groups, which impart specific reactivity and stability characteristics.
Propiedades
Número CAS |
148367-34-4 |
|---|---|
Fórmula molecular |
C21H33B3O6Si3 |
Peso molecular |
498.2 g/mol |
Nombre IUPAC |
[4-[4,6-bis(4-trimethylsilylfuran-3-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]furan-3-yl]-trimethylsilane |
InChI |
InChI=1S/C21H33B3O6Si3/c1-31(2,3)19-13-25-10-16(19)22-28-23(17-11-26-14-20(17)32(4,5)6)30-24(29-22)18-12-27-15-21(18)33(7,8)9/h10-15H,1-9H3 |
Clave InChI |
UBOHSLVLQQPQDD-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)C2=COC=C2[Si](C)(C)C)C3=COC=C3[Si](C)(C)C)C4=COC=C4[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)


![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)


![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)







